High-Affinity Binding to Human Histamine H3 Receptor (H3R) vs. Non-Methylated Analog
2-(Aminomethyl)-3-methylnaphthalene demonstrates high binding affinity for the human histamine H3 receptor, with a measured Kd of 1.35 nM in a BRET-based assay using HEK293T cells expressing recombinant H3R [1]. In contrast, the structurally analogous compound 2-(aminomethyl)naphthalene, which lacks the 3-methyl substituent, exhibits a Ki of 2.70 nM under comparable competitive binding conditions [2]. This corresponds to a 2-fold difference in binding potency (1.35 nM vs. 2.70 nM), indicating that the methyl substitution significantly enhances H3R interaction.
| Evidence Dimension | Binding affinity for human histamine H3 receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | 2-(Aminomethyl)naphthalene: Ki = 2.70 nM |
| Quantified Difference | 2-fold difference (1.35 nM vs 2.70 nM) |
| Conditions | Target compound: NanoBRET assay with NLuc/GPCR-fused H3R in HEK293T cells. Comparator: [3H]NAMH displacement in CHO cells expressing human H3R. |
Why This Matters
The 2-fold higher affinity of 2-(aminomethyl)-3-methylnaphthalene makes it a more potent ligand for H3R studies, potentially reducing required concentrations and improving signal-to-noise ratios in receptor binding and functional assays.
- [1] BindingDB. BDBM50538677 CHEMBL4635634. Affinity Data: Kd = 1.35 nM for human recombinant H3R. View Source
- [2] BindingDB. BDBM50364958 CHEMBL1950743. Affinity Data: Ki = 2.70 nM for human histamine H3 receptor. View Source
